Cicaprost
Übersicht
Beschreibung
Cicaprost ist ein synthetisches Analogon von Prostacyclin (PGI2), einem starken Vasodilatator und Inhibitor der Thrombozytenaggregation. Prostacyclin wird natürlich von den Endothelzellen der Blutgefäße produziert und spielt eine entscheidende Rolle in der Herz-Kreislauf-Homöostase. Aufgrund seiner metabolischen Instabilität kann Prostacyclin nicht oral verabreicht werden und erfordert eine kontinuierliche intravenöse Infusion. This compound hingegen ist metabolisch stabil und nach oraler Verabreichung bioverfügbar, was es zu einem wertvollen therapeutischen Mittel macht .
Wissenschaftliche Forschungsanwendungen
Cicaprost hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die chemischen Eigenschaften und Reaktionen von Prostacyclin-Analoga zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Zellproliferation und -differenzierung.
Medizin: Wird aufgrund seiner vasodilatierenden und anti-thrombozytenaggregierenden Eigenschaften zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt.
Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an den Prostacyclin-Rezeptor (IP-Rezeptor) auf der Oberfläche von Zielzellen. Diese Bindung aktiviert intrazelluläre Signalwege, einschließlich des zyklischen Adenosinmonophosphat- (cAMP)-Weges, was zu Vasodilatation und Hemmung der Thrombozytenaggregation führt. This compound interferiert auch mit Tumorzell-Wirt-Interaktionen und verhindert Metastasierung durch Hemmung der durch Tumorzellen induzierten Thrombozytenaggregation und Adhäsion an Endothelzellen .
Wirkmechanismus
Target of Action
Cicaprost is a synthetic analogue of prostacyclin (PGI2) and acts as an agonist of the prostacyclin receptor (IP) . The IP receptor is a G-protein-coupled receptor that plays a crucial role in vasodilation and inhibition of platelet aggregation .
Mode of Action
This compound interacts with the IP receptor, leading to the activation of adenylate cyclase, which in turn increases the levels of cyclic adenosine monophosphate (cAMP) within the cell . This increase in cAMP levels results in a series of intracellular events that ultimately lead to relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .
Biochemical Pathways
The activation of the IP receptor by this compound leads to the stimulation of various biochemical pathways. One of these pathways involves the release of inhibitory transmitters from non-adrenergic non-cholinergic (NANC) enteric nerves, which results in the inhibition of spontaneous contractile activity in certain tissues . Another pathway involves the inhibition of tumor cell-host interactions, which can lead to the suppression of metastasis .
Pharmacokinetics
After oral administration, the peak plasma level of this compound is reached within 15 to 90 minutes . Both the maximum concentration (Cmax) and the area under the curve (AUC) are dose-dependent . The terminal half-life of this compound in plasma is approximately 1 hour, and its total clearance is between 4-7 ml·min−1·kg−1 .
Result of Action
The activation of the IP receptor by this compound has several molecular and cellular effects. It inhibits the proliferation of vascular smooth muscle cells and also has anti-inflammatory effects . Furthermore, this compound has been shown to effectively inhibit metastasis in several different animal models .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound may decrease after meals, and tachyphylaxis (a rapid decrease in the response to a drug after repeated doses) may develop . Additionally, the development and progression of diseases such as diabetic nephropathy can influence the action of this compound .
Biochemische Analyse
Biochemical Properties
Cicaprost interacts with various biomolecules, primarily the Prostaglandin E2 receptors (EP1, EP3, EP4), Prostacyclin receptor, and Prostaglandin D2 receptor . These interactions are characterized by binding affinities (Ki values) ranging from 5.87 to 7.80 . The nature of these interactions is primarily inhibitory, contributing to the anti-platelet and vasodilatory effects of this compound .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly vascular smooth muscle cells (VSMCs) and aortic endothelial cells . It inhibits mitogenesis in VSMCs, but not in aortic endothelial cells . This compound also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves inhibition of adenylyl cyclase (AC) activity, leading to desensitization of the cAMP response . This effect is mediated predominantly by a PKA-inhibitable isoform of AC, most likely AC5/6 . This compound also interacts with various G-protein-coupled receptors, affecting their signaling pathways .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits a dose-dependent inhibition of platelet aggregation and vasodilation . Attenuation of these effects is observed with repeated doses, possibly due to decreased absorption after meals or the development of tachyphylaxis .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated potent antimetastatic effects against lymph node and organ metastases . The effects vary with different dosages, with a threshold dose identified as 7.5 µg .
Metabolic Pathways
This compound is involved in the cyclooxygenase (COX) metabolic pathway, which regulates immune responses and inflammation . It is synthesized from arachidonic acid via COX enzymes .
Transport and Distribution
This compound is distributed within cells and tissues primarily through its interactions with specific receptors . Its transport and distribution are influenced by its bioavailability, which is reported to be 99% .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its interactions with various cell surface receptors, it is likely that this compound primarily localizes to the cell membrane where these receptors are located .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cicaprost wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation der Prostacyclinstruktur beinhalten, um seine Stabilität und Bioverfügbarkeit zu verbessern.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die chemische Großsynthese unter Verwendung fortschrittlicher Techniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst mehrere Schritte der Reinigung und Qualitätskontrolle, um die pharmazeutischen Standards zu erfüllen. Die Verbindung wird dann zur therapeutischen Verwendung zu oralen Darreichungsformen verarbeitet .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cicaprost durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den chemischen Reaktionen von this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, umfassen verschiedene Metaboliten, die die biologische Aktivität der Ausgangssubstanz beibehalten. Diese Metaboliten werden oft auf ihre pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht .
Vergleich Mit ähnlichen Verbindungen
Cicaprost wird mit anderen Prostacyclin-Analoga wie Iloprost und Eptaloprost verglichen:
Biologische Aktivität
Cicaprost, a stable analog of prostacyclin (PGI2), has garnered significant attention in pharmacological research due to its diverse biological activities, particularly its anti-inflammatory and vasodilatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor). This receptor is part of the G-protein-coupled receptor family and plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. Upon binding to this compound, the IP receptor activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels result in smooth muscle relaxation and decreased release of pro-inflammatory cytokines.
Anti-Inflammatory Properties
Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects. In a study involving primary human monocyte-derived macrophages and dendritic cells, this compound significantly inhibited the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The results indicated that this compound could effectively prevent ocular inflammation in a rat model of uveitis by reducing leukocyte infiltration and protein exudation .
Table 1: Summary of Anti-Inflammatory Effects of this compound
Study | Cell Type | Stimulus | Outcome |
---|---|---|---|
Macrophages | LPS | Inhibition of cytokine production | |
Dendritic Cells | LPS | Reduced inflammatory response | |
Rat Model | Uveitis | Decreased leukocyte infiltration |
Cardiovascular Effects
This compound's cardiovascular effects are primarily attributed to its ability to induce vasodilation. It has been shown to lower blood pressure in various animal models without causing significant side effects. In a study on diabetic nephropathy in rats, this compound treatment led to improved renal function and structural preservation without affecting systemic blood pressure significantly . This suggests that this compound may exert nephroprotective effects through local mechanisms rather than systemic hypotensive actions.
Table 2: Cardiovascular Effects Observed with this compound
Study | Model | Effect |
---|---|---|
Diabetic Nephropathy | Improved renal function | |
Various Animal Models | Induced vasodilation |
Case Studies and Clinical Implications
This compound has been investigated for its potential therapeutic applications beyond inflammation and cardiovascular health. For instance, its role in cancer immunotherapy is being explored due to its influence on immune cell modulation. The interaction between this compound and regional lymph nodes suggests a possible mechanism for enhancing anti-tumor immunity by influencing lymphangiogenesis .
In clinical settings, this compound has been evaluated as a treatment option for conditions like pulmonary arterial hypertension and peripheral vascular diseases due to its vasodilatory properties . Its stability in aqueous solutions allows for flexible administration routes, further enhancing its clinical utility.
Eigenschaften
IUPAC Name |
2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUGKOZUKWAXDS-SEWALLKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873211 | |
Record name | Cicaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94079-80-8, 95722-07-9 | |
Record name | Cicaprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94079-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cicaprost | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicaprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CICAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.